molecular formula C13H19NO2 B5886610 N-(2-methoxybenzyl)-3-methylbutanamide

N-(2-methoxybenzyl)-3-methylbutanamide

Cat. No.: B5886610
M. Wt: 221.29 g/mol
InChI Key: IWFNSINDIFKMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-3-methylbutanamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Compounds featuring the N-(2-methoxybenzyl) group, often referred to as the N-benzylmethoxy motif, are frequently explored as key structural elements in the design of bioactive molecules . This specific structural group is known to contribute significantly to a molecule's ability to interact with biological targets, particularly in the central nervous system. Research on analogous substances has shown that the N-(2-methoxybenzyl) modification can dramatically increase binding affinity for certain serotonin receptor subtypes, such as the 5-HT2A receptor, making derivatives valuable as pharmacological tools for studying neurotransmission and receptor function . Furthermore, the 3-methylbutanamide (or isovaleramide) moiety is a feature found in other synthetic bio-active compounds, suggesting its potential role in modulating the compound's physicochemical properties and overall pharmacokinetic profile . This combination of structural features makes this compound a valuable intermediate or target molecule for researchers working in areas such as synthetic methodology, structure-activity relationship (SAR) studies, and the development of novel receptor probes . Its applications are strictly confined to non-clinical, investigative purposes in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-13(15)14-9-11-6-4-5-7-12(11)16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNSINDIFKMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Key Functional Attributes
N-(2-Methoxybenzyl)-3-methylbutanamide Benzamide + 3-methylbutanamide chain 2-methoxybenzyl Potential C–H activation directing group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + branched alcohol chain 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis
N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride Butanamine + benzyloxybenzyl 3-benzyloxybenzyl Amine hydrochloride salt; likely CNS activity
2-Methoxy-N-[(S)-3-methylbutanoyl]amide Dinitrobenzamide + branched chain Methoxy, nitro groups, stereocenters Prodrug potential; nitro groups enhance reactivity

Functional Insights

  • Catalytic Applications: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates the role of N,O-bidentate directing groups in metal-catalyzed C–H bond functionalization. By analogy, the methoxy group in this compound may act as a weaker electron donor, altering reaction pathways in catalysis.
  • Biological Activity : Compounds like N-[3-(benzyloxy)benzyl]-2-butanamine hydrochloride highlight the importance of benzyl ethers in modulating blood-brain barrier penetration. The methoxy substituent in the target compound may confer similar pharmacokinetic advantages but with reduced metabolic stability compared to benzyloxy analogs.
  • Electronic Effects: The nitro and methoxy groups in 2-methoxy-N-[(S)-3-methylbutanoyl]amide synergize to enhance electrophilicity, a feature absent in this compound. This difference suggests divergent reactivity profiles in drug design or synthetic applications.

Q & A

Q. Advanced Research Focus

  • Functional group modulation : Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on receptor binding .
  • Side-chain variation : Introduce branched alkyl groups (e.g., isopropyl) to improve lipophilicity and blood-brain barrier penetration .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or 5-HT receptors .
    Data Integration : Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays .

What analytical strategies address stability challenges in storing this compound?

Q. Basic Research Focus

  • Degradation pathways : Hydrolysis of the amide bond is a primary concern. Monitor via accelerated stability studies (40°C/75% RH for 1 month) with HPLC .
  • Storage conditions : Use amber vials under inert gas (argon) to prevent photooxidation of the methoxybenzyl group .
    Advanced Consideration : Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability for biological testing .

How should researchers interpret conflicting cytotoxicity data in preclinical studies of this compound?

Q. Advanced Research Focus

  • Dose-response reconciliation : Use Hill slope analysis to distinguish between specific target effects and nonspecific toxicity .
  • Cell line variability : Test across multiple lines (e.g., HEK293, HepG2) to identify tissue-specific sensitivities .
  • Metabolite screening : LC-MS/MS can detect reactive intermediates (e.g., quinone methides) that may explain toxicity .

What computational tools are recommended for predicting the metabolic fate of this compound?

Q. Advanced Research Focus

  • CYP450 metabolism : Use Schrödinger’s BioLuminate or ADMET Predictor to identify likely oxidation sites (e.g., O-demethylation) .
  • Phase II metabolism : Simulate glucuronidation potential of the amide group with GLORYx .
    Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.